GLP-2(3-33) Exhibits 13-Fold Lower GLP-2R Binding Affinity Than Full-Length GLP-2(1-33)
GLP-2(3-33) binds to the human GLP-2 receptor with significantly reduced affinity compared to the full-length native peptide GLP-2(1-33). In direct competitive binding assays using cells expressing transfected human GLP-2 receptor, GLP-2(1-33) demonstrated an IC50 of 3.1 nM, whereas GLP-2(3-33) required a substantially higher concentration with an IC50 of 41 nM [1]. This corresponds to a relative binding affinity of 7.5% of the full-length peptide [2].
| Evidence Dimension | GLP-2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 41 nM; binding affinity = 7.5% relative to GLP-2(1-33) |
| Comparator Or Baseline | GLP-2(1-33) with IC50 = 3.1 nM; binding affinity = 100% (reference) |
| Quantified Difference | 13.2-fold lower binding affinity; 92.5% reduction in relative binding |
| Conditions | Cells expressing transfected human GLP-2 receptor; competitive binding assay |
Why This Matters
This ~13-fold affinity difference defines GLP-2(3-33) as a lower-affinity ligand suitable for competitive antagonism studies where receptor occupancy must be titrated without triggering full receptor activation.
- [1] Thulesen J, et al. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist. Regul Pept. 2002;103(1):9-15. doi:10.1016/s0167-0115(01)00316-0 View Source
- [2] PeptideDB. GLP-2(3-33) Product Database Entry. CAS 275801-62-2. View Source
